2-Bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula CHBrN and a molecular weight of approximately 196.99 g/mol. This compound is characterized by a bromine atom at the second position of the imidazole ring and two cyano groups at the fourth and fifth positions. Its chemical structure contributes to its unique properties and reactivity, making it a valuable compound in various fields of research, particularly in organic synthesis and medicinal chemistry .
Common reagents for these reactions include:
The major products formed from these reactions include substituted imidazole derivatives, amides, and amines, depending on the specific conditions used .
Imidazole derivatives, including 2-bromo-1H-imidazole-4,5-dicarbonitrile, exhibit a wide range of biological activities. These compounds are known for their antimicrobial, antifungal, and antiviral properties. The mechanism of action typically involves interaction with various biological targets due to their versatile chemical structure. This compound is also being explored for its potential therapeutic applications in medicinal chemistry .
The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile generally involves:
2-Bromo-1H-imidazole-4,5-dicarbonitrile has several applications:
Recent studies have focused on the molecular interactions and properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile using quantum mechanical methods and vibrational spectroscopy. These studies help elucidate its electronic properties and potential interactions with biological targets, enhancing understanding of its reactivity and application in drug development .
Several compounds share structural similarities with 2-bromo-1H-imidazole-4,5-dicarbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride | 0.61 | Tetrahydro structure provides different reactivity |
| Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate | 0.61 | Carboxylate group influences solubility |
| 1-Ethyl-1H-imidazole-4,5-dicarbonitrile | 0.73 | Ethyl substitution affects biological activity |
| 5-Amino-1H-imidazole-4-carbonitrile | 0.62 | Amino group introduces different reactivity |
| 2-Bromopyrimidine-4-carbonitrile | 0.59 | Pyrimidine base alters electronic properties |
These compounds exhibit varying biological activities and chemical behaviors due to differences in their functional groups and structural configurations .